

Technical Data Sheet: 1-Chloro-3-fluorocyclohexane

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Compound of Interest

Compound Name: 1-Chloro-3-fluorocyclohexane

Cat. No.: B12983427

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CAS Number: 55887-79-1

Abstract

This document provides a technical overview of **1-Chloro-3-fluorocyclohexane** (CAS 55887-79-1), a halogenated cycloalkane. Due to the limited availability of public data, this guide summarizes the known chemical and physical properties and points to the primary literature for synthesis protocols. This compound is understood to exist as cis and trans stereoisomers, each with distinct conformational preferences. Currently, there is no publicly available information on the specific applications of **1-Chloro-3-fluorocyclohexane** in drug development or its biological activity. This document is intended for researchers and scientists in the fields of organic chemistry and chemical synthesis.

Chemical and Physical Properties

The physical and chemical properties of **1-Chloro-3-fluorocyclohexane** are primarily based on computational predictions available from various chemical databases. Experimental data is scarce in publicly accessible literature.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	55887-79-1	Multiple sources
Molecular Formula	C ₆ H ₁₀ ClF	[1][2][3]
Molecular Weight	136.59 g/mol	[2]
IUPAC Name	1-chloro-3-fluorocyclohexane	[2]
Canonical SMILES	C1CC(CC(C1)Cl)F	[1][2]
InChI Key	GANUWPARZHDFHA-UHFFFAOYSA-N	[1][2]

Table 2: Predicted Physical Properties

Property	Predicted Value	Source
Boiling Point	161.8 ± 23.0 °C	[3]
Density	1.07 ± 0.1 g/cm ³	[3]
XLogP3-AA	2.5	[2]

Stereoisomerism and Conformational Analysis

1-Chloro-3-fluorocyclohexane possesses two stereocenters, leading to the existence of stereoisomers. The relationship between the chloro and fluoro substituents (cis or trans) dictates the conformational preferences of the cyclohexane ring.

In the cis isomer, both substituents can occupy equatorial positions to minimize steric strain, which is the more stable conformation. A ring flip would force both bulky substituents into less favorable axial positions.

For the trans isomer, the more stable conformation has the larger chloro group in an equatorial position while the fluoro group is axial. A ring flip would place the chloro group in an axial and the fluoro in an equatorial position, a generally less stable arrangement.

Synthesis and Experimental Protocols

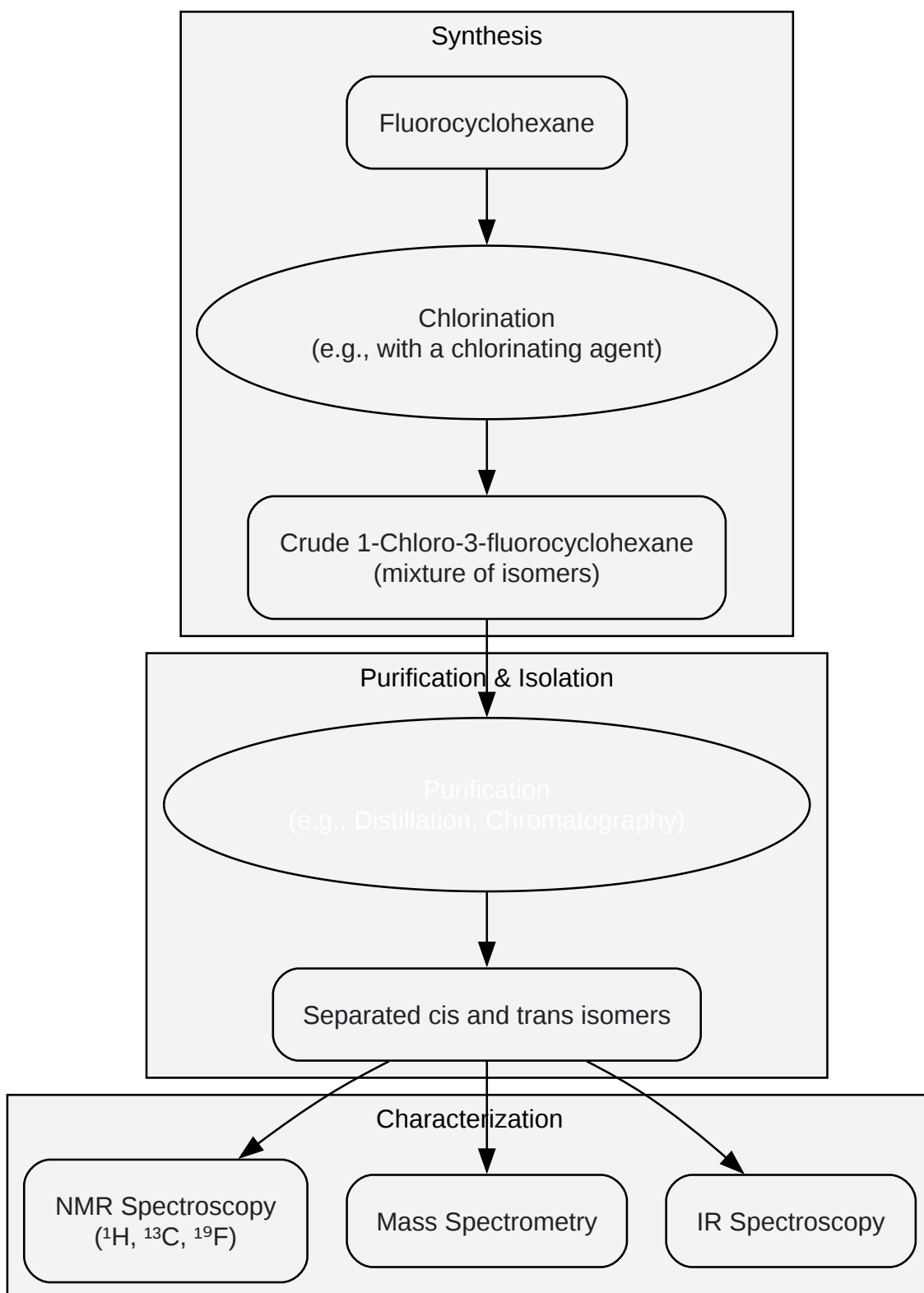
Detailed experimental protocols for the synthesis of **1-Chloro-3-fluorocyclohexane** are not widely available in public databases. The primary literature points to the chlorination of fluorocyclohexane as a synthetic route.

A key reference for the synthesis and conformational analysis is:

- Title: Conformational isomerism in 3-substituted fluorocyclohexanes.
- Journal: Journal of the Chemical Society, Perkin Transactions 2
- Year: 1971
- DOI: [10.1039/j29710001723](https://doi.org/10.1039/j29710001723)^[3]

Efforts to access the full text of this article to provide a detailed experimental protocol were unsuccessful. Researchers are advised to consult this primary source for specific methodologies.

Below is a generalized workflow for the synthesis and characterization of **1-Chloro-3-fluorocyclohexane** based on the available information.



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Caption: Generalized workflow for the synthesis and characterization of **1-Chloro-3-fluorocyclohexane**.

Spectroscopic Data

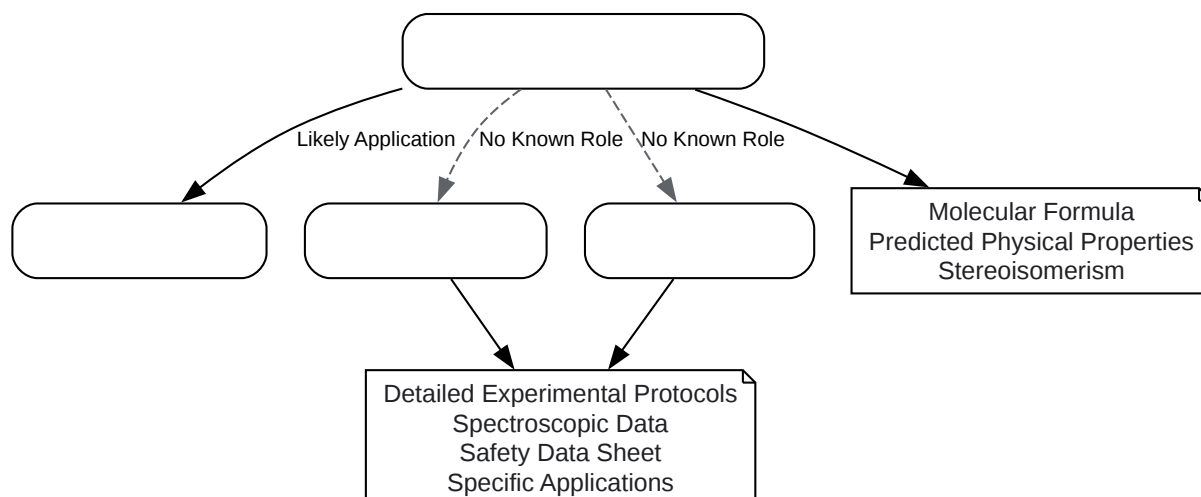
No public, experimentally derived spectroscopic data (NMR, IR, Mass Spectrometry) for **1-Chloro-3-fluorocyclohexane** could be located in the searched databases. Characterization of this compound would typically involve the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would show complex splitting patterns for the methine protons at C1 and C3 due to coupling with adjacent protons and fluorine. ^{13}C NMR would exhibit distinct signals for the six carbon atoms, with the carbons bonded to the halogens showing characteristic shifts. ^{19}F NMR would provide information about the chemical environment of the fluorine atom.
- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of a halogenated cyclohexane. The isotopic signature of chlorine (^{35}Cl and ^{37}Cl) would be apparent.
- Infrared (IR) Spectroscopy: The IR spectrum would display C-H stretching and bending vibrations for the cyclohexane ring, as well as C-Cl and C-F stretching frequencies.

Applications in Drug Development and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield any specific information regarding the use of **1-Chloro-3-fluorocyclohexane** in drug development or any studies on its biological activity. There are no known signaling pathways associated with this compound. It is likely utilized as a chemical intermediate or a building block in organic synthesis.

The following diagram illustrates the current understanding of the information landscape for this compound.



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Caption: Logical relationship of available information for **1-Chloro-3-fluorocyclohexane**.

Safety Information

A specific Safety Data Sheet (SDS) for **1-Chloro-3-fluorocyclohexane** (CAS 55887-79-1) was not found in publicly available databases. For handling, it is recommended to consult the SDS for structurally related halogenated alkanes and to follow standard laboratory safety procedures. General hazards for similar compounds may include:

- Skin and eye irritation.
- Harmful if swallowed or inhaled.
- Flammability.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Chloro-3-fluorocyclohexane is a halogenated organic compound with limited publicly available data. While its basic chemical properties are predicted, detailed experimental protocols, spectroscopic data, and specific applications, particularly in the realm of drug development, are not well-documented in accessible literature. Further research is required to fully characterize this compound and explore its potential uses. Researchers interested in this molecule should refer to the primary literature for synthesis details and conduct thorough analytical characterization.

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References

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